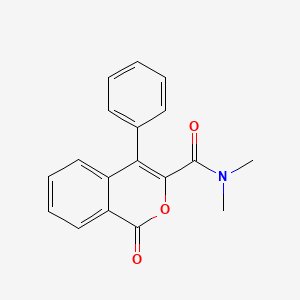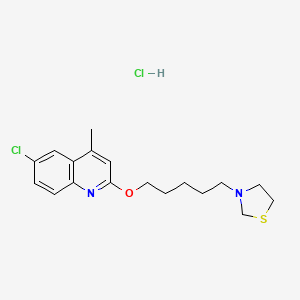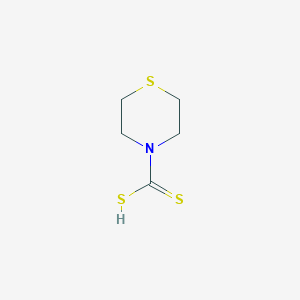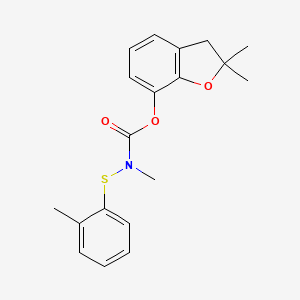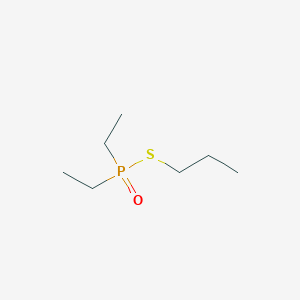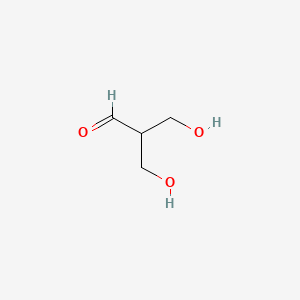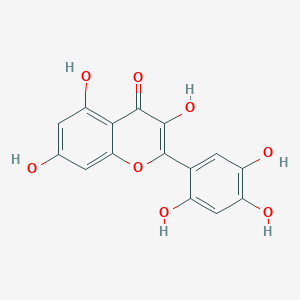
5'-Hydroxymorin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-Hydroxymorin is a bioactive compound belonging to the flavonoid family, specifically a flavonol. It is known for its potential health benefits, including antioxidant, anti-inflammatory, and anti-carcinogenic properties . This compound is found in various plants and has been the subject of numerous scientific studies due to its promising therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydroxymorin typically involves the hydroxylation of morin, another flavonoid. One common method includes the use of hydroxylating agents under controlled conditions to introduce a hydroxyl group at the 5’ position of the morin molecule . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of 5’-Hydroxymorin may involve large-scale extraction from plant sources or chemical synthesis. The extraction process includes solvent extraction, purification, and crystallization to isolate the compound from plant materials. Chemical synthesis on an industrial scale would follow optimized reaction conditions to ensure consistency and efficiency in production.
化学反応の分析
Types of Reactions
5’-Hydroxymorin undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: Involves replacing a functional group with another, typically using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can result in various substituted flavonoid derivatives .
科学的研究の応用
Chemistry: Used as a model compound to study the behavior of flavonoids in different chemical reactions.
作用機序
The mechanism of action of 5’-Hydroxymorin involves its interaction with various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anti-carcinogenic Properties: Induces apoptosis in cancer cells and inhibits tumor growth by modulating signaling pathways such as NF-κB and Wnt/β-catenin.
類似化合物との比較
Similar Compounds
Morin: The parent compound of 5’-Hydroxymorin, known for its similar antioxidant and anti-inflammatory properties.
Taxifolin: A flavanonol with comparable antioxidant properties but differing in its chemical structure and reactivity.
Uniqueness of 5’-Hydroxymorin
5’-Hydroxymorin stands out due to its specific hydroxylation pattern, which imparts unique chemical and biological properties. Its enhanced antioxidant and anti-inflammatory activities make it a valuable compound for therapeutic applications .
特性
CAS番号 |
37751-25-0 |
|---|---|
分子式 |
C15H10O8 |
分子量 |
318.23 g/mol |
IUPAC名 |
3,5,7-trihydroxy-2-(2,4,5-trihydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C15H10O8/c16-5-1-10(20)12-11(2-5)23-15(14(22)13(12)21)6-3-8(18)9(19)4-7(6)17/h1-4,16-20,22H |
InChIキー |
GCWMEFUMPZHUFF-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C2C(=C1O)C(=O)C(=C(O2)C3=CC(=C(C=C3O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


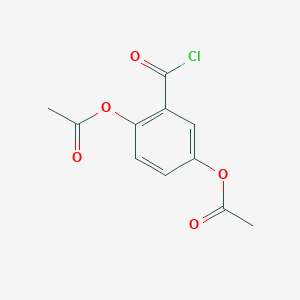

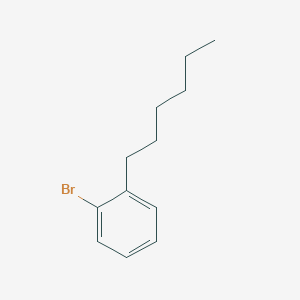
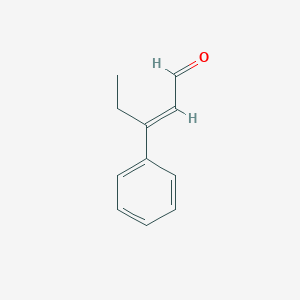
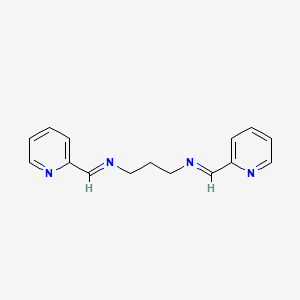
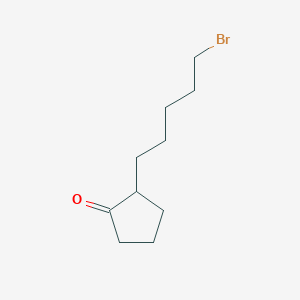
![1h-Furo[3,2-f]indazole](/img/structure/B14672065.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(phenylmethoxy)methyl]-](/img/structure/B14672068.png)
